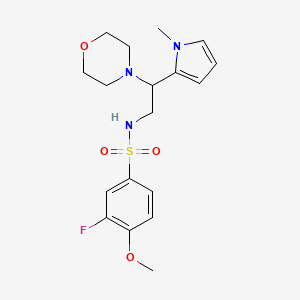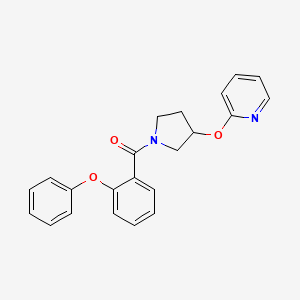
(2-Phenoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Phenoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . The molecular formula is C22H20N2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula and the typical bonding patterns of its constituent atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure . For example, its melting point is 212–214 ℃ .Applications De Recherche Scientifique
Antimicrobial Activities:
- Organotin(IV) complexes derived from related compounds have shown promising antibacterial activities, particularly against bacteria like Klebsiella sp., Bacillus cereus, Staphylococcus sp., and Escherichia coli (Singh, Singh, & Bhanuka, 2016).
- Certain derivatives of similar compounds exhibited significant antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystal Structure and Molecular Analysis:
- The crystal and molecular structures of similar compounds have been thoroughly analyzed, providing valuable insights into their molecular configurations and potential applications in material science (Lakshminarayana et al., 2009).
Density Functional Theory (DFT) Studies:
- DFT studies on related compounds have been instrumental in understanding their molecular electrostatic potential and physicochemical properties, which are crucial for designing new materials and drugs (Huang et al., 2021).
Spectroscopic Properties:
- The spectroscopic properties of compounds with similar structures have been investigated, revealing their potential for applications in fields like fluorescence-based sensing and imaging (Al-Ansari, 2016).
Chemical Synthesis and Reaction Studies:
- Research has been conducted on the synthesis of structurally related compounds, which can be useful in creating new chemical entities for various scientific applications (Erenler & Biellmann, 2005).
Molecular Interaction Studies:
- Studies have been done on the interaction of related compounds with different metals, providing insights into their potential use in catalysis and material science (Pięta et al., 2015).
Orientations Futures
Mécanisme D'action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pyridin-2-yloxy Group
The pyridin-2-yloxy group is a common feature in many biologically active compounds. Pyridine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
(2-phenoxyphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22(24-15-13-18(16-24)27-21-12-6-7-14-23-21)19-10-4-5-11-20(19)26-17-8-2-1-3-9-17/h1-12,14,18H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBVQFBIVXQIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

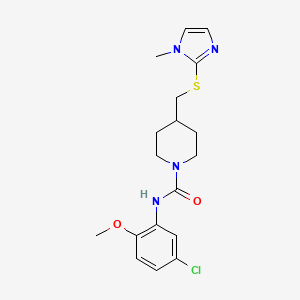
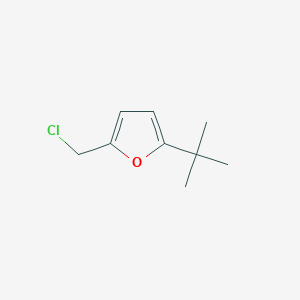
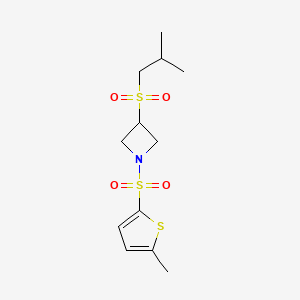
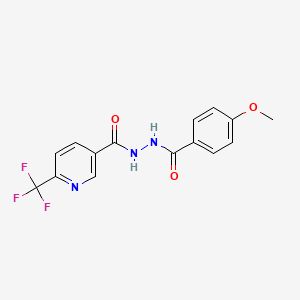
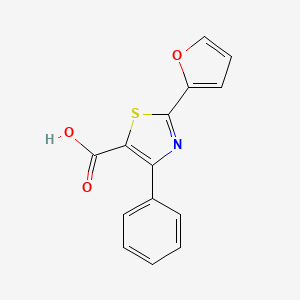
![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)
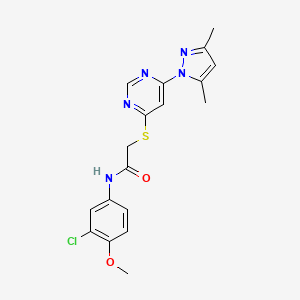
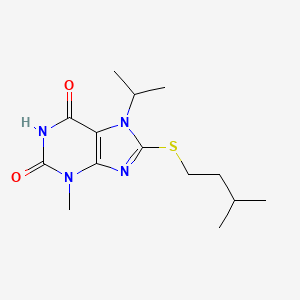
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)
